molecular formula C13H15N3O2 B14901656 N-(2,3-dimethylphenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide

N-(2,3-dimethylphenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide

Cat. No.: B14901656
M. Wt: 245.28 g/mol
InChI Key: AWJOTPJOYBWLGD-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide is a heterocyclic compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound features a pyridazine ring fused with a carboxamide group and a dimethylphenyl substituent, making it a versatile molecule for chemical synthesis and research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethylphenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide typically involves the reaction of 2,3-dimethylaniline with appropriate reagents to form the desired product. One common method includes the reaction of 2,3-dimethylaniline with acrylic acid in the presence of a catalyst such as sodium hydroxide. The reaction mixture is stirred at room temperature for 24 hours, followed by extraction and purification to obtain the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethylphenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Sodium hydroxide, palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

N-(2,3-dimethylphenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing other heterocyclic compounds and can be used in the development of new materials.

    Biology: The compound’s structural properties make it a candidate for studying enzyme interactions and protein binding.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which N-(2,3-dimethylphenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. Pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2,3-dimethylphenyl)-β-alanine: Shares the dimethylphenyl group but differs in the core structure.

    N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl)benzamide: Similar in having a dimethylphenyl group but with a different heterocyclic core.

Uniqueness

N-(2,3-dimethylphenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide is unique due to its specific combination of a pyridazine ring with a carboxamide group and a dimethylphenyl substituent. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C13H15N3O2

Molecular Weight

245.28 g/mol

IUPAC Name

N-(2,3-dimethylphenyl)-6-oxo-4,5-dihydro-1H-pyridazine-3-carboxamide

InChI

InChI=1S/C13H15N3O2/c1-8-4-3-5-10(9(8)2)14-13(18)11-6-7-12(17)16-15-11/h3-5H,6-7H2,1-2H3,(H,14,18)(H,16,17)

InChI Key

AWJOTPJOYBWLGD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C2=NNC(=O)CC2)C

Origin of Product

United States

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